Cilansetron hydrochloride anhydrous

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

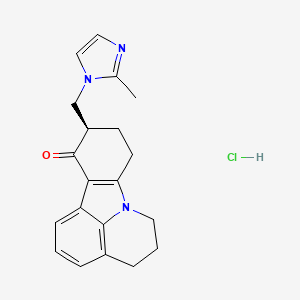

2D Structure

Properties

CAS No. |

120635-72-5 |

|---|---|

Molecular Formula |

C20H22ClN3O |

Molecular Weight |

355.9 g/mol |

IUPAC Name |

(12R)-12-[(2-methylimidazol-1-yl)methyl]-1-azatetracyclo[7.6.1.05,16.010,15]hexadeca-5(16),6,8,10(15)-tetraen-11-one;hydrochloride |

InChI |

InChI=1S/C20H21N3O.ClH/c1-13-21-9-11-22(13)12-15-7-8-17-18(20(15)24)16-6-2-4-14-5-3-10-23(17)19(14)16;/h2,4,6,9,11,15H,3,5,7-8,10,12H2,1H3;1H/t15-;/m1./s1 |

InChI Key |

PGMSXNFJFNKUGN-XFULWGLBSA-N |

Isomeric SMILES |

CC1=NC=CN1C[C@H]2CCC3=C(C2=O)C4=CC=CC5=C4N3CCC5.Cl |

Canonical SMILES |

CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC5=C4N3CCC5.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Core Mechanism of Action of Cilansetron Hydrochloride Anhydrous: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for cilansetron hydrochloride anhydrous, a potent and selective serotonin 5-HT3 receptor antagonist. Cilansetron has been investigated for its therapeutic potential in managing disorders characterized by visceral hypersensitivity and altered gastrointestinal motility, most notably irritable bowel syndrome with diarrhea predominance (IBS-D).[1] This document delves into the molecular interactions, downstream signaling pathways, and the experimental methodologies used to elucidate its pharmacological profile.

Primary Pharmacological Target: The 5-HT3 Receptor

Cilansetron's primary mechanism of action is its competitive and selective antagonism of the 5-hydroxytryptamine type 3 (5-HT3) receptor. The 5-HT3 receptor is a unique member of the serotonin receptor family, as it is a ligand-gated ion channel, in contrast to the other G-protein coupled serotonin receptors.[2] These receptors are strategically located on enteric neurons in the gastrointestinal tract, as well as on central and peripheral nerve endings.

Activation of 5-HT3 receptors by serotonin (5-HT) leads to a rapid influx of cations (primarily Na+ and Ca2+), resulting in neuronal depolarization. This depolarization triggers the release of various neurotransmitters, contributing to the regulation of visceral pain perception, colonic transit, and gastrointestinal secretions. In conditions like IBS-D, an overstimulation of these receptors is thought to contribute to symptoms such as abdominal pain, cramping, and diarrhea.

Cilansetron binds to the 5-HT3 receptor with high affinity, effectively blocking the binding of serotonin and preventing the opening of the ion channel. This blockade inhibits the downstream signaling cascade, thereby modulating the physiological processes associated with 5-HT3 receptor activation.

Quantitative Analysis of Receptor Binding and Potency

The interaction of cilansetron with the 5-HT3 receptor has been quantified through various in vitro assays. These studies have consistently demonstrated its high affinity and potency as a 5-HT3 receptor antagonist.

| Parameter | Value | Species/Cell Line | Assay Type | Reference |

| Binding Affinity (Ki) | 0.19 nM | Not Specified | Radioligand Binding Assay | Not Specified |

| Potency (vs. Ondansetron) | ~10-fold greater in vitro | Not Specified | Competitive Antagonism Assay |

Experimental Protocols for In Vitro Characterization

The determination of cilansetron's binding affinity and functional potency relies on a suite of well-established in vitro experimental protocols.

Radioligand Binding Assay for Affinity (Ki) Determination

This assay quantifies the affinity of cilansetron for the 5-HT3 receptor by measuring its ability to displace a radiolabeled ligand.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for determining cilansetron's binding affinity (Ki) using a radioligand binding assay.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells expressing the 5-HT3 receptor (e.g., HEK293 cells).[3]

-

Incubation: The membranes are incubated with a fixed concentration of a radiolabeled 5-HT3 receptor antagonist (e.g., [3H]-GR65630) and varying concentrations of unlabeled cilansetron.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing the unbound radioligand to pass through.[4]

-

Quantification: The amount of radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of cilansetron that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.[5]

Functional Assays for Potency (IC50) Determination

Functional assays measure the ability of cilansetron to inhibit the physiological response induced by 5-HT3 receptor activation.

This assay measures changes in intracellular calcium concentration in response to 5-HT3 receptor activation and its inhibition by cilansetron.

Experimental Workflow: Calcium Imaging Assay

Caption: Workflow for determining cilansetron's functional potency (IC50) using a calcium imaging assay.

Methodology:

-

Cell Preparation: Cells expressing 5-HT3 receptors are cultured and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[6]

-

Treatment: The cells are pre-incubated with varying concentrations of cilansetron.

-

Stimulation: A 5-HT3 receptor agonist (e.g., serotonin) is added to the cells to induce calcium influx.

-

Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured using a fluorescence microplate reader or a microscope.[7]

-

Data Analysis: The concentration of cilansetron that inhibits 50% of the agonist-induced calcium response (IC50) is determined.

This technique directly measures the ion flow through the 5-HT3 receptor channel and its inhibition by cilansetron.

Methodology:

-

Cell Preparation: A single cell expressing 5-HT3 receptors is selected.

-

Patching: A glass micropipette is used to form a high-resistance seal with the cell membrane (giga-seal).[8]

-

Recording: The whole-cell configuration is established, allowing for the measurement of the total ion current flowing through the cell membrane.[9]

-

Stimulation and Inhibition: A 5-HT3 receptor agonist is applied to the cell to evoke an inward current. Cilansetron is then co-applied at various concentrations to measure the extent of current inhibition.

-

Data Analysis: The concentration of cilansetron that causes a 50% reduction in the agonist-induced current (IC50) is calculated.[10]

Downstream Signaling Pathway Modulation

By blocking the initial influx of cations through the 5-HT3 receptor, cilansetron effectively inhibits the entire downstream signaling cascade. A key pathway affected is the calcium-dependent signaling pathway.

Signaling Pathway of 5-HT3 Receptor and Inhibition by Cilansetron

Caption: Cilansetron blocks serotonin-induced activation of the 5-HT3 receptor, preventing downstream signaling.

Upon activation by serotonin, the 5-HT3 receptor allows the influx of calcium. This increase in intracellular calcium can activate various downstream effectors, including Calcium/calmodulin-dependent protein kinase II (CaMKII). Activated CaMKII can, in turn, phosphorylate and activate the Extracellular signal-regulated kinase (ERK) pathway.[11] The culmination of this cascade is neuronal excitation and the release of neurotransmitters that contribute to the symptoms of IBS-D. Cilansetron, by preventing the initial calcium influx, effectively shuts down this entire signaling pathway.

In Vivo Mechanisms: Effects on Gastrointestinal Motility and Visceral Hypersensitivity

The therapeutic effects of cilansetron in IBS-D are attributed to its modulation of gastrointestinal motility and its reduction of visceral hypersensitivity. These effects have been demonstrated in preclinical and clinical studies using specific experimental models.

Modulation of Colonic Motility

Cilansetron has been shown to delay colonic transit. This effect is beneficial in diarrhea-predominant conditions.

Experimental Protocol: Assessment of Colonic Compliance

The effect of cilansetron on colonic tone and compliance can be assessed using a barostat.

Methodology:

-

Barostat Placement: A balloon catheter is placed in the colon of the subject.

-

Pressure-Volume Relationship: The balloon is inflated to various pressures, and the corresponding volumes are recorded to establish a pressure-volume relationship, which reflects colonic compliance.[12]

-

Drug Administration: Cilansetron or a placebo is administered.

-

Post-drug Measurement: The pressure-volume relationship is reassessed to determine the effect of the drug on colonic compliance. An increase in compliance (less tone) would be expected with a 5-HT3 antagonist.

Reduction of Visceral Hypersensitivity

Visceral hypersensitivity, a hallmark of IBS, is the experience of pain in response to stimuli that are not normally painful. Cilansetron has been shown to reduce this hypersensitivity.

Experimental Protocol: Colorectal Distension (CRD) Model in Rodents

This is a widely used animal model to study visceral pain.

Experimental Workflow: Visceral Hypersensitivity Model

Caption: Workflow for assessing the effect of cilansetron on visceral hypersensitivity using the colorectal distension model.

Methodology:

-

Induction of Hypersensitivity: Visceral hypersensitivity is induced in rodents, for example, through neonatal colon irritation.[13]

-

Drug Administration: Animals are treated with cilansetron or a vehicle control.

-

Colorectal Distension: A balloon is inserted into the colorectum and inflated to graded pressures.[14]

-

Measurement of Pain Response: The visceromotor response (VMR), typically a contraction of the abdominal muscles, is measured as an indicator of visceral pain.[15]

-

Data Analysis: The pressure threshold required to elicit a pain response and the magnitude of the response are compared between the cilansetron-treated and control groups. A higher pain threshold in the cilansetron group indicates a reduction in visceral hypersensitivity.

Conclusion

This compound exerts its pharmacological effects through potent and selective antagonism of the 5-HT3 receptor. By blocking this ligand-gated ion channel, cilansetron inhibits the downstream signaling cascades initiated by serotonin, particularly those involving calcium influx and subsequent neuronal excitation. This mechanism of action translates to in vivo effects of delayed colonic transit and reduced visceral hypersensitivity, which form the basis of its therapeutic potential in irritable bowel syndrome with diarrhea predominance. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of cilansetron and other novel 5-HT3 receptor antagonists.

References

- 1. Effects of the 5-HT3 antagonist cilansetron vs placebo on phasic sigmoid colonic motility in healthy man: a double-blind crossover trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]

- 3. An electrophysiological investigation of the properties of a murine recombinant 5-HT3 receptor stably expressed in HEK 293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. bu.edu [bu.edu]

- 8. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 9. Patch Clamp Protocol [labome.com]

- 10. An electrophysiological investigation of the properties of a murine recombinant 5-HT3 receptor stably expressed in HEK 293 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. [PDF] How to Perform and Assess Colonic Manometry and Barostat Study in Chronic Constipation | Semantic Scholar [semanticscholar.org]

- 13. Effect of DA-9701 on Colorectal Distension-Induced Visceral Hypersensitivity in a Rat Model [gutnliver.org]

- 14. Establishment of model of visceral pain due to colorectal distension and its behavioral assessment in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CRITICAL EVALUATION OF ANIMAL MODELS OF VISCERAL PAIN FOR THERAPEUTICS DEVELOPMENT: A FOCUS ON IRRITABLE BOWEL SYNDROME - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacology of Cilansetron Hydrochloride Anhydrous: A Technical Guide

Abstract

Cilansetron is a potent and selective serotonin 5-HT3 receptor antagonist developed for the treatment of irritable bowel syndrome with diarrhea predominance (IBS-D).[1] As a member of the -setron class of drugs, its mechanism of action is centered on the modulation of the enteric nervous system.[2] 5-HT3 receptors, which are ligand-gated ion channels, are prevalent on enteric neurons and play a crucial role in regulating visceral pain, colonic transit, and gastrointestinal secretions.[2][3] By blocking these receptors, cilansetron reduces the effects of serotonin, thereby alleviating the primary symptoms of IBS-D. Clinical trials demonstrated its efficacy in improving global symptoms, abdominal pain, and bowel habits in both male and female patients.[4][5] The most common adverse event was constipation, with a more serious but rare risk of ischemic colitis.[1][6] Despite promising results, development was halted after the U.S. Food and Drug Administration deemed it "not approvable" in 2005 without further clinical trials.[7] This guide provides a detailed overview of the pharmacology, pharmacokinetics, clinical efficacy, and safety profile of cilansetron for researchers and drug development professionals.

Introduction

Irritable bowel syndrome (IBS) is a chronic and debilitating functional gastrointestinal disorder characterized by abdominal pain, discomfort, and altered bowel habits.[1] The pathophysiology of IBS is complex and involves dysregulation of the brain-gut axis, altered gut motility, and visceral hypersensitivity.[1] Serotonin (5-hydroxytryptamine, 5-HT) is a key neurotransmitter in the gastrointestinal tract, with approximately 95% of the body's serotonin located in the gut. It significantly influences intestinal motility, secretion, and pain perception.[5]

The 5-HT3 receptor subtype, in particular, has been a primary target for therapeutic intervention in IBS-D.[6] Activation of these receptors on enteric neurons by serotonin released from enterochromaffin cells leads to increased gut motility and visceral sensitivity.[2] Cilansetron (chemical name: 10-R(-)-5,6,9,10-tetrahydro-10-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-pyrido[3,2,1-jk]carbazol-11(8H)-one monohydrochloride) was developed as a potent and selective 5-HT3 receptor antagonist to counteract these effects.[1][8] This document serves as a technical guide to its core pharmacology.

Chemical Properties

The fundamental chemical and physical properties of cilansetron are summarized below.

| Property | Value | Reference |

| IUPAC Name | (10R)-10-[(2-Methyl-1H-imidazol-1-yl)methyl]-5,6,9,10-tetrahydro-4H-pyrido(3,2,1-jk)carbazol-11-one | [7] |

| Molecular Formula | C₂₀H₂₁N₃O | [9] |

| Molar Mass | 319.408 g·mol⁻¹ | [7] |

| CAS Number | 120635-74-7 | [7] |

| ATC Code | A03AE03 | [7] |

Mechanism of Action

Cilansetron exerts its therapeutic effects through competitive antagonism of the 5-HT3 receptor. These receptors are non-selective cation channels located on enteric neurons within the human gastrointestinal tract, as well as in other peripheral and central nervous system locations.[2][3]

The process is as follows:

-

Serotonin Release: In response to luminal stimuli, enterochromaffin cells in the gut mucosa release 5-HT.

-

Receptor Activation: 5-HT binds to 5-HT3 receptors on adjacent afferent nerve terminals.

-

Neuronal Depolarization: This binding opens the non-selective cation channel, leading to an influx of Na⁺ and K⁺, causing rapid neuronal depolarization.[2][3]

-

Pathophysiological Effects: The resulting neuronal activation contributes to the symptoms of IBS-D, including increased visceral pain perception, accelerated colonic transit, and enhanced gastrointestinal secretions.[2]

-

Cilansetron Blockade: Cilansetron, as a potent and selective antagonist, binds to the 5-HT3 receptor, preventing 5-HT from binding and activating the channel. This blockade inhibits neuronal depolarization and modulates the enteric nervous system, thereby normalizing colonic transit, reducing visceral hypersensitivity, and alleviating abdominal pain.[1][2][3]

In vitro and in vivo studies have demonstrated that cilansetron is more potent than the first-generation 5-HT3 antagonist, ondansetron.[1]

Pharmacokinetics

Cilansetron is rapidly absorbed following oral administration.[2] Its pharmacokinetic profile is influenced by factors such as hepatic function and sex. The two primary metabolites, 4S- and 4R-hydroxymetabolites, also possess 5-HT3 receptor antagonist activity, although to a lesser degree than the parent compound, and may contribute to the overall biological effect.[1]

| Parameter | Finding | Reference |

| Bioavailability | >80% (in rats) | [2] |

| Elimination Half-life | 1.6 to 1.9 hours (healthy subjects, 4-8 mg TID) | [2] |

| Prolonged twofold (hepatic impairment) | [1] | |

| Metabolism | Hepatic; forms two active 4-OH metabolites | [1] |

| Clearance | Apparent clearance decreased by 26% in subjects with hepatic impairment | [1] |

| Tended to be decreased in female patients | [1] |

Pharmacodynamics

The pharmacodynamic effects of cilansetron align with its mechanism of action, primarily impacting gastrointestinal function and sensation.

| Parameter | Effect of Cilansetron | Reference |

| Colonic Transit | Delays colonic transit | [1] |

| Visceral Sensation | Reduces visceral hypersensitivity | [1] |

| Increased gastric visceral perception thresholds (8 mg TID) | [1] | |

| Tended to increase esophageal pain threshold (8 mg TID) | [1] | |

| Sigmoid Motility | Slightly augmented meal-stimulated phasic motility | [10] |

| Markedly augmented neostigmine-stimulated phasic motility | [10] | |

| Stool Consistency | Tended to become firmer | [10] |

Clinical Efficacy and Safety

Large-scale, randomized controlled trials established the efficacy of cilansetron for treating IBS-D in both men and women, a notable advantage over alosetron, which showed efficacy primarily in women.[1][11]

Efficacy

Phase III studies demonstrated that cilansetron (2 mg three times daily) provided significant relief from the global symptoms of IBS-D compared to placebo.[4]

| Endpoint (3-Month Phase III Trial) | Cilansetron (2 mg TID) | Placebo | P-value | Reference |

| Overall Symptom Relief | 49% | 28% | < .001 | [4] |

| Relief of Abdominal Pain/Discomfort | 52% | 37% | < .001 | [4] |

| Relief of Diarrhea/Abnormal Bowel Habits | 51% | 26% | < .001 | [4] |

| Overall Responder Rate (multiple trials) | 52% - 61% | 37% - 46% | N/A | [5] |

Patients often experienced symptom relief within the first week of treatment, with continued, sustained benefits for up to six months.[5] Cilansetron also led to significant improvements in health-related quality of life scores compared to placebo.[4][12]

Safety and Tolerability

Cilansetron was generally well-tolerated in clinical trials.[6] The safety profile was characterized by a predictable primary adverse event related to its mechanism of action and a rare but serious event also seen with other 5-HT3 antagonists.

| Adverse Event | Incidence (Cilansetron) | Incidence (Placebo) | Key Details | Reference |

| Constipation | ~16% | ~5% | Most frequent adverse event, sometimes leading to study withdrawal. | [1][12][13] |

| Ischemic Colitis | 3.77 per 1000 person-years of exposure | 0 | Most concerning adverse event; all suspected cases resolved without serious complications upon drug discontinuation. | [5][6] |

Key Experimental Methodologies

The pharmacological profile of cilansetron was characterized using a range of standard non-clinical and clinical experimental protocols.

Receptor Binding Assays

To determine the affinity and selectivity of cilansetron for the 5-HT3 receptor, competitive binding assays were employed. These experiments typically involve:

-

Preparation of Receptor Source: Homogenized tissue from a brain region rich in 5-HT3 receptors (e.g., cortex) or cell lines engineered to express the human 5-HT3 receptor are used.

-

Radioligand Incubation: The receptor preparation is incubated with a constant concentration of a radiolabeled 5-HT3 antagonist (e.g., [³H]granisetron).

-

Competitive Binding: Increasing concentrations of unlabeled cilansetron are added to the incubation mixture. Cilansetron competes with the radioligand for binding to the 5-HT3 receptor.

-

Separation and Quantification: Bound and free radioligand are separated (e.g., via filtration), and the radioactivity of the bound ligand is measured.

-

Data Analysis: The data are used to calculate the concentration of cilansetron that inhibits 50% of the specific binding of the radioligand (IC₅₀ value), which is then used to determine the binding affinity (Ki).

In Vivo Models: von Bezold-Jarisch Reflex

The von Bezold-Jarisch reflex is a cardio-inhibitory reflex mediated by central 5-HT3 receptors. It is used to assess the in vivo activity of 5-HT3 antagonists.

-

Animal Model: The experiment is typically conducted in anesthetized rats or mice.

-

Induction of Reflex: An intravenous injection of a 5-HT3 agonist (like 5-HT or phenylbiguanide) induces a transient triad of responses: bradycardia, hypotension, and apnea.

-

Antagonist Administration: Cilansetron is administered (e.g., intravenously or orally) prior to the 5-HT3 agonist challenge.

-

Measurement: The degree to which cilansetron blocks or attenuates the bradycardic and hypotensive response is quantified, providing a measure of its in vivo 5-HT3 receptor blocking potency.[1]

Clinical Trial Protocol for IBS-D

The large Phase III trials assessing the efficacy and safety of cilansetron followed a standardized, rigorous design.

Conclusion

Cilansetron hydrochloride anhydrous is a potent, selective 5-HT3 receptor antagonist with a well-defined mechanism of action targeting the core pathophysiology of IBS-D. It demonstrated significant clinical efficacy in relieving global symptoms, including abdominal pain and diarrhea, in both male and female patients. Its pharmacokinetic profile is characterized by rapid oral absorption and a relatively short half-life. While generally well-tolerated, the primary side effect was constipation, and a rare but serious risk of ischemic colitis was identified, similar to other drugs in its class.[6][13] Ultimately, regulatory concerns regarding its safety profile led to the discontinuation of its development, and it was never commercially marketed.[7] The extensive research conducted on cilansetron, however, has contributed significantly to the understanding of 5-HT3 receptor pharmacology in functional gastrointestinal disorders.

References

- 1. openaccessjournals.com [openaccessjournals.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Cilansetron | C20H21N3O | CID 6918107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medscape.com [medscape.com]

- 5. Cilansetron - New Treatment for IBS - Clinical Trials Arena [clinicaltrialsarena.com]

- 6. Cilansetron: a new serotonergic agent for the irritable bowel syndrome with diarrhoea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cilansetron - Wikipedia [en.wikipedia.org]

- 8. GSRS [precision.fda.gov]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Cilansetron Benefits Patients With Diarrhea-Predominant IBS | MDedge [mdedge.com]

- 13. Efficacy and safety of 5-hydroxytryptamine 3 receptor antagonists in irritable bowel syndrome: A systematic review and meta-analysis of randomized controlled trials | PLOS One [journals.plos.org]

An In-Depth Technical Guide to the Synthesis of Cilansetron Hydrochloride Anhydrous

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cilansetron is a potent and selective serotonin 5-HT₃ receptor antagonist, investigated for the treatment of irritable bowel syndrome (IBS), particularly the diarrhea-predominant subtype. Its therapeutic effects are primarily attributed to the (10R)-enantiomer. This technical guide provides a comprehensive overview of the core synthesis pathway for cilansetron hydrochloride anhydrous, detailing the necessary chemical transformations, experimental protocols, and methods for achieving the desired stereochemistry.

Core Synthesis Pathway

The synthesis of this compound can be conceptually divided into three main stages:

-

Formation of the Tetracyclic Carbazolone Core: This involves the construction of the foundational 5,6,9,10-tetrahydro-4H-pyrido[3,2,1-jk]carbazol-11(8H)-one structure.

-

Introduction of the Imidazole Moiety and Enantiomeric Resolution: This stage focuses on the attachment of the 2-methylimidazole group to the carbazolone core and the critical separation of the desired (10R)-enantiomer.

-

Formation of the Anhydrous Hydrochloride Salt: The final step involves the conversion of the cilansetron free base into its stable, anhydrous hydrochloride salt form.

A generalized overview of the synthesis is depicted below:

Figure 1: Generalized synthesis pathway for this compound.

Detailed Experimental Protocols

Stage 1: Synthesis of 5,6,9,10-Tetrahydro-4H-pyrido[3,2,1-jk]carbazol-11(8H)-one (Core Structure)

The synthesis of the tetracyclic carbazolone core is a critical first step. While multiple routes can be envisioned, a common approach involves the Fischer indole synthesis or related cyclization strategies starting from appropriate precursors.

Experimental Workflow:

Figure 2: Workflow for the synthesis of the carbazolone core.

A representative, though not exhaustive, protocol is as follows:

-

Reaction Setup: A suitable phenylhydrazine derivative and a cyclohexanone derivative are combined in a reaction vessel.

-

Acid Catalysis: A strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, is added to the mixture.

-

Heating: The reaction mixture is heated to promote the cyclization and formation of the carbazolone ring system.

-

Workup and Purification: After the reaction is complete, the mixture is cooled and subjected to a workup procedure, typically involving neutralization and extraction. The crude product is then purified by crystallization or column chromatography to yield the desired 5,6,9,10-tetrahydro-4H-pyrido[3,2,1-jk]carbazol-11(8H)-one.

Stage 2: Synthesis of (10R)-Cilansetron and Enantiomeric Resolution

This stage involves the introduction of the 2-methylimidazole side chain, which is often achieved through a Mannich-type reaction followed by substitution, and subsequent separation of the enantiomers.

Experimental Protocol for Racemic Cilansetron:

-

Mannich Reaction: The carbazolone core is reacted with formaldehyde and a secondary amine (e.g., dimethylamine) to form a Mannich base intermediate.

-

Substitution: The Mannich base is then reacted with 2-methylimidazole, which displaces the secondary amine to yield racemic cilansetron.

Chiral Resolution:

Achieving the enantiomerically pure (10R)-cilansetron is paramount for its therapeutic efficacy. Chiral resolution is a common method employed.

Experimental Workflow for Chiral Resolution:

An In-depth Technical Guide to the Chemical Properties of Cilansetron Hydrochloride Anhydrous

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of Cilansetron hydrochloride anhydrous. Where specific experimental data for the anhydrous form is not publicly available, this guide details the established experimental protocols for its determination, empowering researchers to conduct their own analyses.

Chemical and Physical Properties

| Property | Data |

| Chemical Name | (10R)-5,6,9,10-Tetrahydro-10-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-pyrido[3,2,1-jk]carbazol-11(8H)-one hydrochloride |

| Molecular Formula | C₂₀H₂₁N₃O · HCl |

| Molecular Weight | 355.86 g/mol |

| CAS Number | 120635-72-5 |

| Appearance | Crystalline solid |

| Melting Point | Not specifically reported for the anhydrous form. The hydrochloride salt is reported to have a melting point of 226-228 °C. |

| Solubility | Specific quantitative solubility data for the anhydrous form in water, methanol, ethanol, and DMSO is not publicly available. For the related compound ondansetron hydrochloride, it is sparingly soluble in aqueous buffers and has approximate solubilities of 0.5 mg/mL in ethanol, 20 mg/mL in DMSO, and 10 mg/mL in dimethylformamide.[1] |

| pKa | The experimental pKa value for this compound has not been found in public literature. |

| Optical Rotation | [α]D²⁵ = -5.0° (c = 1.8 in methanol) for the hydrochloride salt. |

| Spectroscopic Data | Specific ¹H-NMR, ¹³C-NMR, and IR spectra for the anhydrous hydrochloride salt are not readily available in public databases. A reference to a ¹H-NMR spectrum exists on ChemicalBook, but the spectrum itself is not provided.[2] |

Mechanism of Action: 5-HT3 Receptor Antagonism

Cilansetron exerts its pharmacological effects by acting as a selective antagonist at the 5-hydroxytryptamine type 3 (5-HT3) receptor. These receptors are ligand-gated ion channels located on enteric neurons in the gastrointestinal tract, as well as in the central nervous system.[1] Activation of 5-HT3 receptors by serotonin leads to a rapid influx of cations (Na⁺, K⁺, Ca²⁺), causing neuronal depolarization. This process is implicated in the regulation of visceral pain, colonic transit, and gastrointestinal secretions. By blocking these receptors, Cilansetron modulates these pathways, which is the basis for its investigation in the treatment of irritable bowel syndrome with diarrhea predominance (IBS-D).

Signaling Pathway of 5-HT3 Receptor Activation

Caption: A diagram of the 5-HT3 receptor signaling pathway.

Experimental Protocols

Due to the limited availability of specific experimental data for this compound, this section provides detailed methodologies for key experiments that are crucial for its characterization. These protocols are based on established pharmaceutical analysis techniques and information available for structurally related compounds.

Determination of Aqueous and Organic Solvent Solubility

This protocol outlines the equilibrium solubility method.

Caption: Workflow for solubility determination.

Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent (e.g., water, methanol, ethanol, DMSO).

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid. Carefully collect the supernatant, ensuring no solid particles are transferred. Alternatively, filter the suspension using a chemically inert filter (e.g., PTFE) with a pore size of 0.45 µm or smaller.

-

Analysis of Supernatant: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Determine the concentration of Cilansetron in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor.

Determination of pKa by Potentiometric Titration

This protocol describes the determination of the acid dissociation constant (pKa).

Caption: Workflow for pKa determination.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent system. If the compound has low aqueous solubility, a co-solvent system (e.g., methanol-water or ethanol-water) may be used.

-

Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a thermostatted vessel and immerse the pH electrode and the burette tip.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa. Add the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the measured pH values against the volume of titrant added to generate a titration curve. The pKa value corresponds to the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the titration curve, often visualized more clearly by plotting the first or second derivative of the curve.

Stability-Indicating HPLC Method

This protocol outlines the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the stability of this compound.

Caption: Workflow for a stability-indicating HPLC method.

Methodology:

-

Method Development:

-

Column Selection: A C18 reversed-phase column is a common starting point.

-

Mobile Phase Optimization: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the buffer and the gradient of the organic modifier are optimized to achieve good separation between the parent drug and its potential degradation products.

-

Detection: A UV detector set at a wavelength where Cilansetron has significant absorbance (e.g., its λmax) is used.

-

-

Forced Degradation Studies:

-

Subject solutions of this compound to various stress conditions to induce degradation:

-

Acid Hydrolysis: Treat with a strong acid (e.g., 0.1 N HCl) at an elevated temperature.

-

Base Hydrolysis: Treat with a strong base (e.g., 0.1 N NaOH) at an elevated temperature.

-

Oxidation: Treat with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Expose the solid drug and a solution to dry heat.

-

Photodegradation: Expose the solid drug and a solution to UV and visible light.

-

-

Analyze the stressed samples using the developed HPLC method to ensure that all degradation products are well-separated from the parent drug peak.

-

-

Method Validation:

-

Validate the HPLC method according to ICH guidelines for:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including impurities and degradants.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

-

-

Conclusion

This technical guide provides a summary of the available chemical properties of this compound and outlines detailed experimental protocols for the determination of key parameters that are not currently in the public domain. The provided information on its mechanism of action and the methodologies for assessing its physicochemical properties and stability will be a valuable resource for researchers and professionals involved in the development and analysis of this compound. Further experimental investigation is required to fully characterize the anhydrous form of Cilansetron hydrochloride.

References

Cilansetron Hydrochloride Anhydrous: A Deep Dive into Receptor Binding Affinity

For Immediate Release

This technical guide provides a comprehensive overview of the receptor binding affinity of cilansetron hydrochloride anhydrous, a potent and selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key data on its mechanism of action, binding characteristics, and the experimental protocols used for its evaluation.

Introduction to Cilansetron

Cilansetron is a medication developed for the management of diarrhea-predominant irritable bowel syndrome (IBS-D).[1][2] As a member of the "setron" class of drugs, its therapeutic effects are mediated through the antagonism of the 5-HT3 receptor.[2] This receptor is a ligand-gated ion channel extensively distributed on enteric neurons in the gastrointestinal tract, as well as in the central nervous system.[3] The activation of 5-HT3 receptors by serotonin leads to neuronal depolarization, which in turn influences visceral pain perception, colonic transit, and gastrointestinal secretions—all key pathophysiological elements of IBS.[3] By blocking these receptors, cilansetron modulates the enteric nervous system to alleviate the symptoms of IBS-D.[4]

Mechanism of Action and Receptor Selectivity

Cilansetron functions as a competitive antagonist at the 5-HT3 receptor. When serotonin (5-HT) is released in the gut, it typically binds to these receptors, opening a nonselective cation channel. This allows an influx of sodium (Na+), potassium (K+), and calcium (Ca2+) ions, leading to rapid neuronal depolarization and the propagation of nerve signals that contribute to the symptoms of IBS-D.[5][6] Cilansetron's structure allows it to bind to the 5-HT3 receptor with high affinity, thereby preventing serotonin from binding and activating the channel. This inhibitory action helps to reduce the excessive gut motility and visceral sensitivity characteristic of IBS-D.

Studies have demonstrated that cilansetron is a highly selective antagonist for the 5-HT3 receptor. Its binding affinity for other serotonin receptor subtypes and other neurotransmitter receptors is significantly lower, minimizing off-target effects.

Quantitative Receptor Binding Affinity

The affinity of cilansetron for the 5-HT3 receptor has been quantified using various in vitro assays. The dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity.

| Compound | Receptor Target | Binding Affinity (Ki) | Species/Tissue | Reference |

| Cilansetron | 5-HT3 | 0.19 nM | Not Specified | --INVALID-LINK-- |

| Cilansetron | Sigma | 340 nM | Not Specified | --INVALID-LINK-- |

| Cilansetron | Muscarinic M1 | 910 nM | Not Specified | --INVALID-LINK-- |

| Cilansetron | 5-HT4 | 960 nM | Not Specified | --INVALID-LINK-- |

This table will be updated as more quantitative data becomes available.

Experimental Protocols: Radioligand Binding Assay

The determination of receptor binding affinity, such as the Ki value for cilansetron, is commonly achieved through a competitive radioligand binding assay.[7][8] This technique is considered a gold standard for quantifying the interaction between a drug and its receptor target.[7]

Principle

This assay measures the ability of an unlabeled compound (cilansetron) to compete with a radiolabeled ligand (e.g., [3H]GR65630, a known 5-HT3 receptor antagonist) for binding to the 5-HT3 receptor in a preparation of cell membranes or tissues known to express the receptor.[9]

Materials and Methods

-

Receptor Preparation:

-

Cell membranes are prepared from a cell line recombinantly expressing the human 5-HT3 receptor (e.g., HEK-293 cells) or from tissues with high receptor density (e.g., brain cortex).

-

The cells or tissues are homogenized in a suitable buffer and centrifuged to pellet the membranes. The membrane pellet is then resuspended in an assay buffer.

-

-

Assay Procedure:

-

A fixed concentration of the radiolabeled ligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (cilansetron).

-

The incubation is carried out in a multi-well plate format at a specific temperature (e.g., 30°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).[10]

-

-

Separation of Bound and Free Radioligand:

-

Following incubation, the mixture is rapidly filtered through a glass fiber filter using a cell harvester. The filter traps the cell membranes with the bound radioligand, while the unbound radioligand passes through.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competing unlabeled ligand.

-

Non-linear regression analysis is used to determine the IC50 value, which is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand.

-

The Ki value for the test compound is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations

Signaling Pathway of the 5-HT3 Receptor and Cilansetron's Mechanism of Action

Caption: 5-HT3 receptor signaling and the inhibitory action of cilansetron.

Experimental Workflow for a Competitive Radioligand Binding Assay

Caption: Workflow of a competitive radioligand binding assay.

Conclusion

This compound is a high-affinity, selective antagonist of the 5-HT3 receptor. Its potent binding to this receptor effectively inhibits the downstream signaling pathways initiated by serotonin in the enteric nervous system, leading to the alleviation of symptoms in patients with diarrhea-predominant irritable bowel syndrome. The quantitative assessment of its binding affinity through robust experimental protocols like radioligand binding assays is crucial for understanding its pharmacological profile and for the development of novel therapeutics targeting the 5-HT3 receptor.

References

- 1. Cilansetron: a new serotonergic agent for the irritable bowel syndrome with diarrhoea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]

- 3. Cilansetron | C20H21N3O | CID 6918107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. gavinpublishers.com [gavinpublishers.com]

- 5. 5-HT3 receptor - Wikipedia [en.wikipedia.org]

- 6. What are 5-HT3 receptor agonists and how do they work? [synapse.patsnap.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Receptor-Ligand Binding Assays [labome.com]

- 9. Analysis of the ligand binding site of the 5-HT3 receptor using site directed mutagenesis: importance of glutamate 106 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

The In Vivo Pharmacokinetics of Cilansetron Hydrochloride Anhydrous: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of cilansetron hydrochloride anhydrous, a potent and selective 5-hydroxytryptamine type 3 (5-HT3) receptor antagonist. Developed for the treatment of diarrhea-predominant irritable bowel syndrome (IBS-D), cilansetron's journey through clinical trials has provided valuable insights into its absorption, distribution, metabolism, and excretion (ADME) profile. Although the development of cilansetron was ultimately discontinued and detailed pharmacokinetic data from its extensive Phase III trials involving over 4,000 patients are not widely published, this guide synthesizes the available information and supplements it with representative data from analogous compounds to provide a thorough understanding of its behavior in vivo.

Pharmacokinetic Profile

Cilansetron undergoes extensive metabolism after oral administration, with a relatively short half-life. Its pharmacokinetics can be influenced by patient-specific factors such as hepatic function and sex.

1.1 Absorption Following oral administration in healthy volunteers, cilansetron is absorbed, reaching peak plasma concentrations (Tmax) between 1.0 and 1.5 hours.[1] Studies in rats have shown that cilansetron is active at its site of absorption, suggesting it may act locally on afferent nerve terminals in the gastrointestinal tract.[2]

1.2 Distribution Specific data on the tissue distribution and plasma protein binding of cilansetron are not readily available in published literature. However, for ondansetron, a structurally and functionally similar 5-HT3 antagonist, plasma protein binding is reported to be in the range of 70% to 76%.[3] It is reasonable to infer that cilansetron would exhibit a comparable degree of protein binding and wide distribution throughout the body.

1.3 Metabolism Cilansetron is extensively metabolized by the liver. The primary metabolic pathway involves hydroxylation, leading to the formation of two main metabolites: 4S- and 4R-hydroxymetabolites. These metabolites are not inert; they also possess 5-HT3 receptor antagonist activity and may contribute to the overall biological effects of the drug, albeit to a lesser degree than the parent compound.[2]

By analogy with other 5-HT3 antagonists like ondansetron, the metabolism of cilansetron is likely mediated by multiple cytochrome P450 (CYP) isoenzymes. Studies on ondansetron have confirmed the involvement of CYP1A1, CYP1A2, CYP2D6, and the CYP3A subfamily, indicating that no single enzyme dominates its clearance.[4][5] This multi-enzyme pathway suggests a lower likelihood of clinically significant drug-drug interactions caused by the inhibition or induction of a single CYP enzyme.

1.4 Excretion The primary route of elimination for cilansetron and its metabolites is expected to be through both renal and fecal excretion. A human mass balance study, which typically involves administering a radiolabeled version of the drug, would be required to definitively quantify the excretion pathways.[6] In such studies, total radioactivity is measured in urine and feces over time to determine the percentage of the dose eliminated by each route. For most orally administered drugs that undergo significant hepatic metabolism, the majority of the dose is excreted as various metabolites in urine and feces.[6][7][8]

Quantitative Pharmacokinetic Data

While comprehensive tabulated data for cilansetron's pharmacokinetic parameters (Cmax, AUC) are scarce in published literature[9], key properties have been reported. To provide a more complete picture for comparative purposes, representative data from an oral ondansetron study are also presented.

Table 1: Summary of Known Human Pharmacokinetic Properties of Cilansetron

| Parameter | Value / Observation | Population | Citation |

| Time to Peak (Tmax) | 1.0 - 1.5 hours | Healthy Volunteers | [1] |

| Elimination Half-life (t½) | 1.6 - 1.9 hours (multiple doses) | Healthy Volunteers | [1] |

| Mean Plasma Conc. (4 mg dose) | 9.76 ng/mL | Healthy Volunteers | [1] |

| Mean Plasma Conc. (8 mg dose) | 16.12 ng/mL | Healthy Volunteers | [1] |

| Effect of Hepatic Impairment | 26% decrease in apparent clearance; 2-fold increase in half-life | Subjects with Hepatic Impairment | [2] |

| Effect of Sex | Female patients tended to have decreased clearance | Healthy Volunteers | [2] |

Table 2: Representative Pharmacokinetic Parameters for an 8 mg Oral Dose of a 5-HT3 Antagonist (Ondansetron) in Cancer Patients

Note: This table presents data for ondansetron, a closely related 5-HT3 antagonist, to illustrate typical pharmacokinetic values for this class of drugs, as detailed data for cilansetron is not publicly available.

| Parameter | Mean Value (± Standard Deviation) |

| Cmax (Maximum Plasma Concentration) | 53.3 (± 26.8) ng/mL |

| Tmax (Time to Cmax) | 1.9 (± 1.4) hours |

| AUC (Area Under the Curve) | 399 (± 275) ng·h/mL |

| t½ (Elimination Half-life) | 5.21 (± 1.78) hours |

Data sourced from a study on ondansetron pharmacokinetics in cancer patients receiving chemotherapy.[10]

Experimental Protocols

The following are representative protocols for key in vivo pharmacokinetic studies. These are based on established methodologies for this class of drug.

3.1 Protocol: Single-Dose Human Oral Pharmacokinetic Study

-

Study Design: An open-label, single-dose, crossover, or parallel-group study in healthy adult volunteers.

-

Subjects: Healthy male and female subjects, aged 18-50 years, with normal hepatic and renal function confirmed by laboratory tests. Subjects are typically required to fast overnight before drug administration.

-

Dosing: A single oral dose of cilansetron hydrochloride (e.g., 8 mg) administered with a standardized volume of water (e.g., 240 mL).

-

Blood Sampling: Venous blood samples (e.g., 5 mL) are collected into tubes containing an anticoagulant (e.g., heparin or EDTA) at pre-defined time points: pre-dose (0 h) and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.[11]

-

Sample Processing: Blood samples are centrifuged (e.g., at 1500 x g for 10 minutes at 4°C) to separate the plasma. The plasma is then transferred to labeled cryovials and stored at -80°C until analysis.

-

Bioanalytical Method (LC-MS/MS):

-

Sample Preparation: Plasma samples are thawed, and an aliquot (e.g., 100 µL) is mixed with an internal standard. Proteins are precipitated by adding a solvent like acetonitrile or methanol. The mixture is vortexed and centrifuged. The supernatant is then transferred and evaporated to dryness under nitrogen. The residue is reconstituted in the mobile phase for injection.[12]

-

Chromatography: A reverse-phase C18 column is used with an isocratic or gradient mobile phase (e.g., a mixture of acetonitrile and ammonium formate buffer).

-

Mass Spectrometry: A tandem mass spectrometer with an electrospray ionization (ESI) source operating in the positive ion, multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for cilansetron and its internal standard are monitored for quantification.[12]

-

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key parameters including Cmax, Tmax, AUC, and t½.

3.2 Protocol: Mass Balance and Excretion Study

-

Study Design: An open-label, single-dose study in a small number of healthy male volunteers.

-

Investigational Product: A single oral dose of radiolabeled cilansetron (e.g., [14C]-cilansetron) is administered. The dose typically contains a low amount of radioactivity.

-

Sample Collection: All urine and feces are collected at pre-defined intervals for a period of 7 to 10 days post-dose, or until the radioactivity in the excreta falls below a certain threshold (e.g., <1% of the administered dose in a 24-hour period).[6][8] Blood samples are also collected to characterize the pharmacokinetics of the parent drug and total radioactivity.

-

Sample Analysis:

-

Total Radioactivity: The total radioactivity in aliquots of plasma, urine, and homogenized feces is determined by liquid scintillation counting (LSC).

-

Metabolite Profiling: Plasma and excreta samples are pooled and subjected to chromatographic separation (e.g., HPLC) with radiometric detection to profile the metabolites. The fractions corresponding to different radioactive peaks are collected for structural identification using mass spectrometry (LC-MS/MS).

-

-

Data Analysis: The cumulative amount of radioactivity excreted in urine and feces is calculated as a percentage of the administered radioactive dose to determine the mass balance and primary routes of excretion.

Visualizations: Pathways and Workflows

4.1 Signaling Pathway

Caption: Mechanism of action of Cilansetron as a 5-HT3 receptor antagonist.

4.2 Experimental Workflow

References

- 1. Effects of the 5-HT3 antagonist cilansetron vs placebo on phasic sigmoid colonic motility in healthy man: a double-blind crossover trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. openaccessjournals.com [openaccessjournals.com]

- 3. Ondansetron clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Multiple forms of cytochrome P450 are involved in the metabolism of ondansetron in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The metabolism of the 5HT3 antagonists ondansetron, alosetron and GR87442 I: a comparison of in vitro and in vivo metabolism and in vitro enzyme kinetics in rat, dog and human hepatocytes, microsomes and recombinant human enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 7. Frontiers | Mass balance, metabolic disposition, and pharmacokinetics of a single IV dose of [14C]CA102N in HT-29 xenograft athymic nude mice [frontiersin.org]

- 8. Frontiers | Pharmacokinetics, Mass Balance, Excretion, and Tissue Distribution of Plasmalogen Precursor PPI-1011 [frontiersin.org]

- 9. Cilansetron in the treatment of diarrhea-predominant irritable bowel syndrome? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Oral ondansetron pharmacokinetics: the effect of chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. hyperemesis.org [hyperemesis.org]

- 12. dovepress.com [dovepress.com]

The Discovery and Development of Cilansetron Hydrochloride Anhydrous: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cilansetron is a potent and selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist that was investigated for the treatment of diarrhea-predominant irritable bowel syndrome (IBS-D). Developed by Solvay Pharmaceuticals, cilansetron demonstrated significant efficacy in clinical trials for both male and female patients, a notable advantage over other therapies available at the time.[1] Its mechanism of action centers on the blockade of 5-HT3 receptors in the gastrointestinal tract, which are known to modulate visceral pain, colonic transit, and intestinal secretions.[2] Despite promising results in Phase III trials, the development of cilansetron was ultimately discontinued due to concerns about ischemic colitis, a rare but serious adverse event also associated with another 5-HT3 antagonist, alosetron.[3][4] This technical guide provides an in-depth overview of the discovery and development of cilansetron hydrochloride anhydrous, with a focus on its pharmacological properties, key experimental methodologies, and clinical findings.

Introduction

Irritable bowel syndrome (IBS) is a functional gastrointestinal disorder characterized by chronic abdominal pain and altered bowel habits.[5] The diarrhea-predominant subtype (IBS-D) presents a significant therapeutic challenge. Serotonin (5-hydroxytryptamine, 5-HT) plays a crucial role in the regulation of gastrointestinal motility and sensation, primarily through the activation of various receptor subtypes. The 5-HT3 receptor, a ligand-gated ion channel, is densely expressed on enteric neurons and is implicated in the pathophysiology of IBS-D by mediating visceral hypersensitivity and increasing colonic motility.[2] Consequently, antagonism of the 5-HT3 receptor emerged as a promising therapeutic strategy.

Cilansetron was developed as a high-affinity 5-HT3 receptor antagonist with the aim of providing symptomatic relief for patients with IBS-D.[3] This document details the scientific journey of cilansetron, from its chemical synthesis and preclinical evaluation to its extensive clinical trial program.

Chemical Synthesis

The synthesis of this compound involves a multi-step process to construct the tetracyclic carbazole core and introduce the methyl-imidazole side chain. The following is a general synthetic scheme based on available data:

Synthesis of Racemic Cilansetron:

-

Formation of Tetrahydroquinolone: The synthesis begins with the reaction of 1-indanone with sodium azide in a solution of acetic acid and sulfuric acid to yield a tetrahydroquinolone intermediate.[6]

-

Reduction to Tetrahydroquinoline: The resulting tetrahydroquinolone is then reduced using a strong reducing agent such as lithium aluminum hydride (LiAlH4) in an appropriate solvent like tetrahydrofuran (THF) to produce the corresponding tetrahydroquinoline.[6]

-

N-Nitroso Derivative Formation: The tetrahydroquinoline is treated with sodium nitrite and sulfuric acid to form an N-nitroso derivative.[6]

-

Reduction to N-Amino Compound: This N-nitroso derivative is subsequently reduced, again with a reagent like LiAlH4 in THF, to yield the N-amino compound.[6]

-

Monohydrazone Formation: The N-amino compound is reacted with cyclohexane-1,3-dione to form a monohydrazone.[6]

-

Cyclization to Tetracyclic Core: The monohydrazone undergoes cyclization in the presence of hydrochloric acid in refluxing acetic acid to form the tetracyclic carbazole core of cilansetron.[6]

-

Mannich Reaction: The tetracyclic compound is then subjected to a Mannich reaction with dimethylamine and paraformaldehyde in hot acetic acid.[6]

-

Addition of Methyl-Imidazole: The product of the Mannich reaction is treated with 2-methylimidazole in refluxing water to afford racemic cilansetron.[6]

-

Optical Resolution: The final step involves the optical resolution of the racemic mixture using a chiral resolving agent such as di-p-toluyl-D-tartaric acid or D-pyroglutamic acid to isolate the desired R-enantiomer.[6]

Final Salt Formation: The purified R-enantiomer is then treated with hydrochloric acid in an anhydrous solvent to yield this compound.

Preclinical Pharmacology

Mechanism of Action

Cilansetron is a potent and selective antagonist of the 5-HT3 receptor.[2] These receptors are ligand-gated ion channels located on enteric neurons in the gastrointestinal tract.[2] Activation of 5-HT3 receptors by serotonin leads to the depolarization of these neurons, which in turn affects the regulation of visceral pain perception, colonic transit, and gastrointestinal secretions.[2] By competitively blocking the binding of serotonin to these receptors, cilansetron inhibits this signaling cascade, thereby reducing the symptoms of IBS-D.[2]

Key Preclinical Experiments

Objective: To determine the binding affinity of cilansetron for the 5-HT3 receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or transfected with the human 5-HT3 receptor. The tissue is homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA) and centrifuged to pellet the membranes. The pellet is washed and resuspended in a binding buffer.[2]

-

Competitive Binding Assay: A fixed concentration of a radiolabeled 5-HT3 receptor antagonist (e.g., [3H]-GR65630) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled cilansetron.

-

Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at room temperature). The bound and free radioligand are then separated by rapid vacuum filtration through glass fiber filters.[2]

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of cilansetron that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Results: Cilansetron has been shown to have a high affinity for the 5-HT3 receptor and is reported to be approximately ten times more potent than ondansetron in in-vitro competitive antagonism studies.

Objective: To evaluate the effect of cilansetron on visceral pain in an animal model.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are typically used. Visceral hypersensitivity can be induced by neonatal colon irritation.[3]

-

Colorectal Distension (CRD): A flexible balloon catheter is inserted into the descending colon and rectum of the conscious or lightly anesthetized rat. The balloon is inflated to various pressures to induce a visceral motor response (VMR), which is a contraction of the abdominal and hind limb musculature.

-

Measurement of VMR: The VMR is typically quantified by measuring the electromyographic (EMG) activity of the external oblique muscle or by a visual assessment of the abdominal withdrawal reflex (AWR) score.

-

Drug Administration: Cilansetron or a vehicle control is administered orally or via another appropriate route prior to the CRD procedure.

-

Data Analysis: The VMR at each distension pressure is recorded, and the effect of cilansetron on reducing the VMR compared to the vehicle control is determined.

Results: In animal models, cilansetron has been shown to potently inhibit or reduce distension-induced visceral sensitivity.

Clinical Development

Cilansetron underwent a comprehensive clinical development program, including Phase I, II, and III trials, to evaluate its safety, tolerability, pharmacokinetics, and efficacy in patients with IBS-D.

Pharmacokinetics in Humans

Limited pharmacokinetic data for cilansetron in humans has been published. However, studies in healthy volunteers and patients have provided some key parameters.

| Parameter | Value | Population |

| Time to Peak Plasma Concentration (Tmax) | 1.0 - 1.5 hours | Healthy Volunteers |

| Elimination Half-life (t1/2) | 1.6 - 1.9 hours | Healthy Volunteers (after 4 and 8 mg oral doses) |

| Effect of Hepatic Impairment | 26% decrease in apparent clearance, 2-fold increase in half-life | Patients with Hepatic Impairment |

Note: Data is limited and may not be fully representative of all patient populations.

Phase III Clinical Trials

Multiple large-scale, randomized, double-blind, placebo-controlled Phase III clinical trials were conducted to establish the efficacy and safety of cilansetron for the treatment of IBS-D in both men and women.[1][7]

General Methodology:

-

Patient Population: Patients diagnosed with IBS-D according to the Rome criteria.[8]

-

Study Design: Randomized, double-blind, placebo-controlled, parallel-group design.

-

Treatment: Oral cilansetron (typically 2 mg three times daily) or placebo.

-

Primary Efficacy Endpoint: Adequate relief of overall IBS symptoms.

-

Secondary Efficacy Endpoints: Relief of abdominal pain and discomfort, improvement in stool consistency and frequency.

-

Data Collection: Patient-reported outcomes were often collected using an interactive voice response system.

Summary of Efficacy Results from a 3-Month Phase III Study:

| Outcome | Cilansetron (2 mg t.i.d.) | Placebo | p-value |

| Overall Relief of IBS Symptoms | 49% | 28% | < 0.001 |

| Relief of Abdominal Pain and Discomfort | 52% | 37% | < 0.001 |

| Relief of Diarrhea | 51% | 26% | < 0.001 |

Efficacy in Men and Women (3-Month Study):

| Outcome | Gender | Cilansetron | Placebo |

| Relief of Abdominal Pain | Women | 55% | 43% |

| Men | 45% | Not Reported | |

| Relief of Abnormal Bowel Habits | Women | 56% | Not Reported |

| Men | 39% | Not Reported |

Safety and Tolerability

Cilansetron was generally well-tolerated in clinical trials. The most commonly reported adverse event was constipation.[3] However, a more concerning, though rare, adverse event was suspected ischemic colitis. The event rate for suspected ischemic colitis associated with cilansetron in clinical trials was approximately 3.77 per 1000 person-years of exposure.[3] While all reported cases resolved without serious complications, this safety signal, similar to that observed with alosetron, ultimately led to the discontinuation of cilansetron's development.[1][3]

Conclusion

This compound represented a promising therapeutic agent for the management of IBS-D. Its potent and selective antagonism of the 5-HT3 receptor translated into significant clinical efficacy in relieving the key symptoms of this debilitating condition in both male and female patients. The comprehensive preclinical and clinical development program provided a wealth of data on its mechanism of action, pharmacokinetics, and clinical utility. However, the emergence of a rare but serious safety concern, ischemic colitis, highlighted the challenges in developing drugs for functional gastrointestinal disorders and ultimately led to the cessation of its development. The story of cilansetron underscores the critical importance of a thorough risk-benefit assessment in drug development and provides valuable insights for future research in this field.

References

- 1. Cilansetron: a new serotonergic agent for the irritable bowel syndrome with diarrhoea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. Effect of DA-9701 on Colorectal Distension-Induced Visceral Hypersensitivity in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdspdb.unc.edu [pdspdb.unc.edu]

- 5. Frontiers | An anesthesia protocol for robust and repeatable measurement of behavioral visceromotor responses to colorectal distension in mice [frontiersin.org]

- 6. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]

- 7. Effects of the 5-HT3 antagonist cilansetron vs placebo on phasic sigmoid colonic motility in healthy man: a double-blind crossover trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Establishment of model of visceral pain due to colorectal distension and its behavioral assessment in rats - PMC [pmc.ncbi.nlm.nih.gov]

Cilansetron Hydrochloride Anhydrous for Irritable Bowel Syndrome with Diarrhea (IBS-D): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cilansetron is a potent and selective serotonin type-3 (5-HT3) receptor antagonist investigated for the management of irritable bowel syndrome with diarrhea (IBS-D). This technical guide provides an in-depth overview of the preclinical and clinical research on cilansetron hydrochloride anhydrous. It includes detailed information on its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile. The guide also presents experimental protocols for key assays and visualizes the core signaling pathways and experimental workflows to support further research and development in this area.

Introduction

Irritable bowel syndrome (IBS) is a functional gastrointestinal disorder characterized by chronic abdominal pain, discomfort, bloating, and altered bowel habits. The diarrhea-predominant subtype (IBS-D) significantly impairs the quality of life. Serotonin (5-hydroxytryptamine, 5-HT) is a key neurotransmitter in the gut, and its 5-HT3 receptor plays a crucial role in regulating visceral sensation, colonic transit, and gastrointestinal secretion.[1] this compound is a high-affinity antagonist of the 5-HT3 receptor, developed to modulate these pathways and alleviate the symptoms of IBS-D.

Mechanism of Action

Cilansetron is a competitive antagonist of the 5-HT3 receptor, which is a ligand-gated ion channel.[1] In the gastrointestinal tract, these receptors are located on enteric neurons.[1] Activation of 5-HT3 receptors by serotonin, released from enterochromaffin cells, leads to a rapid influx of cations, primarily Na+ and Ca2+, resulting in neuronal depolarization. This depolarization enhances visceral perception (pain), stimulates colonic motility, and increases intestinal secretion, all of which are key pathophysiological features of IBS-D.[1]

By blocking the 5-HT3 receptor, cilansetron inhibits these downstream effects, thereby reducing abdominal pain and discomfort, decreasing stool frequency, and improving stool consistency.

Signaling Pathway

The binding of serotonin to the 5-HT3 receptor opens the ion channel, leading to an influx of calcium ions (Ca2+).[2] This increase in intracellular Ca2+ activates Calmodulin-dependent protein kinase II (CaMKII).[2][3] Activated CaMKII, in turn, can phosphorylate and activate the Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[2][4] This signaling cascade within enteric neurons is believed to contribute to the modulation of synaptic plasticity, neuronal excitability, and ultimately, the regulation of gastrointestinal motility and sensation.[3][5]

Pharmacological Profile

Receptor Binding Affinity

Cilansetron demonstrates high affinity and selectivity for the 5-HT3 receptor.

| Receptor | Ligand | Ki (nM) | Species | Reference |

| 5-HT3 | Cilansetron | 0.19 | - | [6] |

| Muscarinic M1 | Cilansetron | 910 | - | [6] |

| Sigma | Cilansetron | 340 | - | [6] |

| 5-HT4 | Cilansetron | 960 | - | [6] |

| [Ki: Dissociation constant for an inhibitor] |

Pharmacokinetics in Healthy Volunteers

Following oral administration, cilansetron is absorbed, reaching peak plasma concentrations within 1.0 to 1.5 hours.[7]

| Parameter | 4 mg (tid) | 8 mg (tid) | Reference |

| Tmax (h) | 1.0 - 1.5 | 1.0 - 1.5 | [7] |

| Plasma Elimination Half-life (h) | 1.6 - 1.9 | 1.6 - 1.9 | [7] |

| Mean Plasma Concentration (ng/mL) | 9.76 | 16.12 | [7] |

| [Tmax: Time to reach maximum plasma concentration; tid: three times a day] |

Clinical Efficacy in IBS-D

Multiple Phase III clinical trials have evaluated the efficacy of cilansetron in adult patients with IBS-D.

Responder Rates for Adequate Relief of IBS Symptoms

A 3-month, randomized, double-blind, placebo-controlled study in 692 patients with IBS-D demonstrated the following responder rates for adequate relief of symptoms with cilansetron 2 mg three times daily.[8]

| Endpoint | Cilansetron (2 mg tid) | Placebo | p-value | Reference |

| Overall IBS Symptom Relief | 49% | 28% | < 0.001 | [8] |

| Abdominal Pain and Discomfort Relief | 52% | 37% | < 0.001 | [8] |

| Diarrhea Relief | 51% | 26% | < 0.001 | [8] |

Meta-Analysis of Clinical Trial Data

A network meta-analysis of 21 randomized controlled trials involving 10,421 patients with non-constipated IBS provided further evidence of cilansetron's efficacy.

| Comparison | Outcome | Odds Ratio (95% CrI) | Reference |

| Cilansetron vs. Placebo | Global Symptom Improvement | 2.45 (1.44 - 4.22) | [4] |

| Cilansetron vs. Placebo | Abdominal Pain/Discomfort Improvement | 2.44 (1.54 - 3.90) | [4] |

| [CrI: Credible Interval] |

Safety and Tolerability

Cilansetron is generally well-tolerated. The most common adverse event reported in clinical trials was constipation.[7] A more serious, though rare, adverse event is ischemic colitis, which has been observed with 5-HT3 receptor antagonists. The event rate for suspected ischemic colitis with cilansetron is estimated to be 3.77 per 1000 person-years of exposure.[6]

| Adverse Event | Cilansetron | Placebo | Reference |

| Constipation | 7-19% | <1-4% | |

| Ischemic Colitis | Rare | - | [6][9] |

Experimental Protocols

5-HT3 Receptor Radioligand Binding Assay

This protocol is a representative method for determining the binding affinity of a compound for the 5-HT3 receptor using a radiolabeled antagonist like [3H]-granisetron.

Materials:

-

Tissue or cells expressing 5-HT3 receptors (e.g., NG108-15 cells, rat brain cortex)

-

[3H]-granisetron (radioligand)

-

This compound (test compound)

-

Non-labeled granisetron or other high-affinity 5-HT3 antagonist (for non-specific binding)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (ice-cold)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer. Determine the protein concentration.

-

Binding Assay: In a multi-well plate, combine the membrane preparation, [3H]-granisetron (at a concentration near its Kd), and varying concentrations of cilansetron. For total binding, omit the test compound. For non-specific binding, add a high concentration of non-labeled granisetron.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the cilansetron concentration. Fit the data to a one-site competition model to determine the IC50, from which the Ki value can be calculated using the Cheng-Prusoff equation.

Conclusion

This compound is a potent and selective 5-HT3 receptor antagonist with demonstrated efficacy in treating the primary symptoms of IBS-D in both men and women. Its mechanism of action via the blockade of 5-HT3 receptors in the enteric nervous system is well-supported by preclinical and clinical data. While constipation is a common side effect, the overall safety profile appears manageable. This technical guide provides a comprehensive resource for researchers and drug development professionals, summarizing the key data and methodologies to facilitate further investigation into the therapeutic potential of cilansetron and other 5-HT3 receptor antagonists. Further research to fully elucidate the downstream signaling pathways and to optimize the risk-benefit profile of this class of drugs is warranted.

References

- 1. Evidence that the atypical 5-HT3 receptor ligand, [3H]-BRL46470, labels additional 5-HT3 binding sites compared to [3H]-granisetron - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Serotonin 5-HT3 Receptor-Mediated Vomiting Occurs via the Activation of Ca2+/CaMKII-Dependent ERK1/2 Signaling in the Least Shrew (Cryptotis parva) | PLOS One [journals.plos.org]

- 3. Serotonin 5-HT3 receptor-mediated vomiting occurs via the activation of Ca2+/CaMKII-dependent ERK1/2 signaling in the least shrew (Cryptotis parva) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. L-type calcium channels contribute to 5-HT3-receptor-evoked CaMKIIα and ERK activation and induction of emesis in the least shrew (Cryptotis parva) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Serotonin 5-HT3 Receptor-Mediated Vomiting Occurs via the Activation of Ca2+/CaMKII-Dependent ERK1/2 Signaling in the Least Shrew (Cryptotis parva) | Semantic Scholar [semanticscholar.org]

- 6. Cilansetron: a new serotonergic agent for the irritable bowel syndrome with diarrhoea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of the 5-HT3 antagonist cilansetron vs placebo on phasic sigmoid colonic motility in healthy man: a double-blind crossover trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cilansetron Demonstrates Efficacy for Treatment of IBS-D in Men and Women [medscape.com]

- 9. Cilansetron - New Treatment for IBS - Clinical Trials Arena [clinicaltrialsarena.com]

Preclinical Profile of Cilansetron Hydrochloride Anhydrous: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract